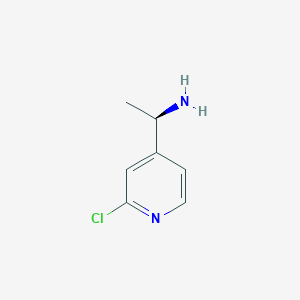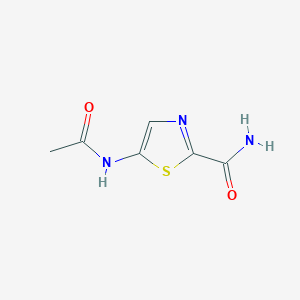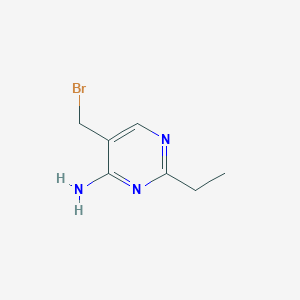![molecular formula C12H18ClNOS B13031441 (R)-5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13031441.png)
(R)-5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride is a complex organic compound with a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of a piperidine derivative with a thieno[2,3-C]pyran precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
®-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
®-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential as an inhibitor of specific enzymes and biological pathways.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of ®-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt biological pathways and lead to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride
- 2’-Fluoro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride
Uniqueness
®-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride is unique due to its specific stereochemistry and spiro structure, which can result in distinct biological activity and therapeutic potential compared to similar compounds .
Propriétés
Formule moléculaire |
C12H18ClNOS |
|---|---|
Poids moléculaire |
259.80 g/mol |
Nom IUPAC |
(5R)-5-methylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C12H17NOS.ClH/c1-9-8-10-2-7-15-11(10)12(14-9)3-5-13-6-4-12;/h2,7,9,13H,3-6,8H2,1H3;1H/t9-;/m1./s1 |
Clé InChI |
VNIPNKXGQMEQHI-SBSPUUFOSA-N |
SMILES isomérique |
C[C@@H]1CC2=C(C3(O1)CCNCC3)SC=C2.Cl |
SMILES canonique |
CC1CC2=C(C3(O1)CCNCC3)SC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


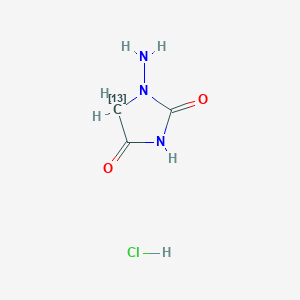

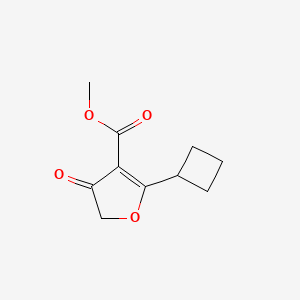



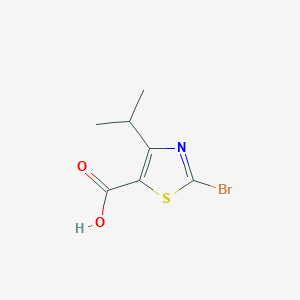

![5-Bromo-4-chloro-1-(4-methoxybenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13031415.png)
